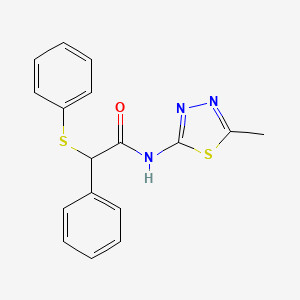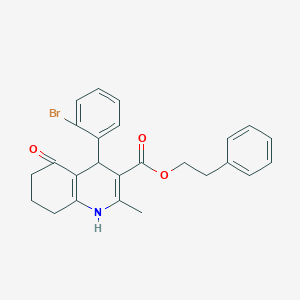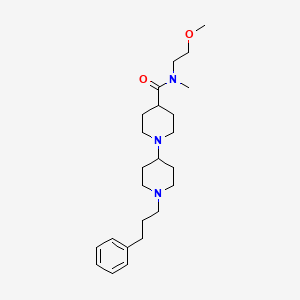
N~2~-(2,5-dimethylphenyl)-N~1~-2-naphthyl-N~2~-(phenylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(2,5-dimethylphenyl)-N~1~-2-naphthyl-N~2~-(phenylsulfonyl)glycinamide, commonly known as DPh-DNQX, is a potent competitive antagonist of the ionotropic glutamate receptor. This chemical compound has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
Mécanisme D'action
DPh-DNQX acts as a competitive antagonist of the AMPA receptor by binding to the receptor's glutamate binding site. This prevents the binding of glutamate, which is the natural ligand of the receptor, and blocks the receptor's activity.
Biochemical and Physiological Effects
DPh-DNQX has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that DPh-DNQX can block the activity of AMPA receptors in a dose-dependent manner. In vivo studies have shown that DPh-DNQX can block the induction of long-term potentiation, which is a form of synaptic plasticity that is thought to underlie learning and memory.
Avantages Et Limitations Des Expériences En Laboratoire
DPh-DNQX has several advantages as a research tool. It is a potent and selective antagonist of the AMPA receptor, which makes it a valuable tool for studying the role of these receptors in various physiological and pathological processes. However, DPh-DNQX also has some limitations. It is not selective for the AMPA receptor and can also block the activity of kainate receptors. In addition, it has a relatively short half-life, which can limit its usefulness in some experiments.
Orientations Futures
There are several potential future directions for research involving DPh-DNQX. One area of research could be to investigate the role of AMPA receptors in various neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and depression. Another area of research could be to develop more selective antagonists of the AMPA receptor that do not have the limitations of DPh-DNQX. Finally, DPh-DNQX could be used as a tool to investigate the role of AMPA receptors in various physiological processes, such as synaptic plasticity, learning, and memory.
Méthodes De Synthèse
The synthesis of DPh-DNQX involves a multi-step process that starts with the reaction between 2,5-dimethylphenylamine and 2-naphthoyl chloride to form 2-naphthyl-2,5-dimethylphenylamine. This intermediate is then reacted with p-toluenesulfonyl chloride to form N~2~-(2,5-dimethylphenyl)-N~1~-2-naphthyl-N~2~-(phenylsulfonyl)glycinamide.
Applications De Recherche Scientifique
DPh-DNQX has been widely used in scientific research as a tool to study the role of ionotropic glutamate receptors in various physiological and pathological processes. This chemical compound has been shown to block the activity of AMPA receptors, which are involved in synaptic plasticity and learning and memory.
Propriétés
IUPAC Name |
2-[N-(benzenesulfonyl)-2,5-dimethylanilino]-N-naphthalen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O3S/c1-19-12-13-20(2)25(16-19)28(32(30,31)24-10-4-3-5-11-24)18-26(29)27-23-15-14-21-8-6-7-9-22(21)17-23/h3-17H,18H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFHMUMQUNQVEJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N(CC(=O)NC2=CC3=CC=CC=C3C=C2)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-ethoxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one](/img/structure/B4983519.png)
![7-chloro-4-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B4983524.png)
![2-{[1-(4-ethylbenzyl)-4-piperidinyl]oxy}-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B4983527.png)


![4-amino-N-(4-methylphenyl)-N'-[(4-nitrobenzyl)oxy]-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B4983555.png)
![N-[3-(dimethylamino)propyl]-2-(2,5-dimethylphenoxy)acetamide](/img/structure/B4983564.png)
![N-benzyl-2-[(7-ethyl-4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B4983577.png)
![2-(4-bromophenoxy)-N-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4983583.png)
![7-phenyl-6H,7H,8H-chromeno[3',4':5,6]pyrano[3,2-c]chromene-6,8-dione](/img/structure/B4983588.png)
![methyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4983607.png)

![N-(4-methoxyphenyl)-3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B4983630.png)
![3-{5-(4-methylphenyl)-1-[(2-thienylcarbonyl)amino]-1H-pyrrol-2-yl}propanoic acid](/img/structure/B4983634.png)